molecular formula C8H7ClFNO2 B13124259 2-(2-Amino-4-chloro-6-fluorophenyl)aceticacid

2-(2-Amino-4-chloro-6-fluorophenyl)aceticacid

Cat. No.: B13124259
M. Wt: 203.60 g/mol
InChI Key: QTMYBOUVEGNTLL-UHFFFAOYSA-N
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Description

2-(2-Amino-4-chloro-6-fluorophenyl)acetic acid is an organic compound that features a phenyl ring substituted with amino, chloro, and fluoro groups, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-chloro-6-fluorophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-chloro-6-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the fluoro group can result in various substituted phenylacetic acids.

Scientific Research Applications

2-(2-Amino-4-chloro-6-fluorophenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Amino-4-chloro-6-fluorophenyl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism of action can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-6-fluorophenyl)acetic acid: Lacks the amino group, which may affect its reactivity and applications.

    2-(2-Amino-4-chloro-6-methylphenyl)acetic acid: Contains a methyl group instead of a fluoro group, leading to different chemical properties.

Uniqueness

2-(2-Amino-4-chloro-6-fluorophenyl)acetic acid is unique due to the presence of both amino and fluoro substituents on the phenyl ring

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

2-(2-amino-4-chloro-6-fluorophenyl)acetic acid

InChI

InChI=1S/C8H7ClFNO2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3,11H2,(H,12,13)

InChI Key

QTMYBOUVEGNTLL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)CC(=O)O)F)Cl

Origin of Product

United States

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